4-(Trifluoromethoxy)pyridine-2-sulfonyl chloride
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Overview
Description
4-(Trifluoromethoxy)pyridine-2-sulfonyl chloride is an organofluorine compound that features a trifluoromethoxy group attached to a pyridine ring, along with a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethoxy)pyridine-2-sulfonyl chloride typically involves the introduction of the trifluoromethoxy group and the sulfonyl chloride group onto the pyridine ring. One common method involves the reaction of 4-hydroxy-2-pyridinesulfonyl chloride with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and typically requires a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The trifluoromethoxy group can influence the reactivity of the pyridine ring, making it susceptible to electrophilic aromatic substitution reactions.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in the presence of a base such as triethylamine.
Electrophilic Aromatic Substitution: Reagents such as halogens or nitro groups can be introduced onto the pyridine ring using catalysts like iron(III) chloride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Halogenated or Nitro-substituted Pyridines: Resulting from electrophilic aromatic substitution.
Biaryl Compounds: Produced through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4-(Trifluoromethoxy)pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the development of bioactive compounds and as a tool for studying biological pathways.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)pyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. The trifluoromethoxy group can influence the electronic properties of the pyridine ring, affecting its reactivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethoxy)pyridine-4-sulfonyl chloride
- 2-chloro-4-(trifluoromethoxy)pyridine
- 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride
Uniqueness
4-(Trifluoromethoxy)pyridine-2-sulfonyl chloride is unique due to the presence of both the trifluoromethoxy group and the sulfonyl chloride group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various chemical and industrial applications.
Properties
Molecular Formula |
C6H3ClF3NO3S |
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Molecular Weight |
261.61 g/mol |
IUPAC Name |
4-(trifluoromethoxy)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H3ClF3NO3S/c7-15(12,13)5-3-4(1-2-11-5)14-6(8,9)10/h1-3H |
InChI Key |
WMSMIJXJATWTIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1OC(F)(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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